molecular formula C22H35N3O2 B11368571 N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-methylphenoxy)acetamide

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-methylphenoxy)acetamide

Cat. No.: B11368571
M. Wt: 373.5 g/mol
InChI Key: WLFRMZCPELXQHH-UHFFFAOYSA-N
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Description

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-methylphenoxy)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that combines a piperazine ring, a cyclohexyl group, and a phenoxyacetamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the alkylation of piperazine with ethyl bromide to form 4-ethylpiperazine.

    Cyclohexylmethylation: The next step is the reaction of 4-ethylpiperazine with cyclohexylmethyl chloride under basic conditions to yield the intermediate compound.

    Phenoxyacetamide Formation: Finally, the intermediate is reacted with 4-methylphenoxyacetyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or phenoxyacetamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-methylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific receptors or enzymes.

    Pharmacology: Investigation of its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.

    Material Science: Use in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-methylphenoxy)acetamide
  • N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-chlorophenoxy)acetamide

Uniqueness

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

Molecular Formula

C22H35N3O2

Molecular Weight

373.5 g/mol

IUPAC Name

N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C22H35N3O2/c1-3-24-13-15-25(16-14-24)22(11-5-4-6-12-22)18-23-21(26)17-27-20-9-7-19(2)8-10-20/h7-10H,3-6,11-18H2,1-2H3,(H,23,26)

InChI Key

WLFRMZCPELXQHH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2(CCCCC2)CNC(=O)COC3=CC=C(C=C3)C

Origin of Product

United States

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